molecular formula C23H24ClFN4O2S B2958311 1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1031558-58-3

1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No. B2958311
CAS RN: 1031558-58-3
M. Wt: 474.98
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C23H24ClFN4O2S and its molecular weight is 474.98. The purity is usually 95%.
BenchChem offers high-quality 1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives have been synthesized with the aim of meeting structural requirements essential for anticancer activity. Specific derivatives in this series have shown significant to moderate cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating potential applications in cancer treatment (B. N. Reddy et al., 2015).

Benzodiazepine Binding Activity

Investigations into tricyclic heterocycles related to the quinazolinone structure have led to the synthesis of compounds with high affinity for the benzodiazepine receptor. This includes the development of a compound with potent benzodiazepine antagonist activity in rat models, suggesting potential applications in neurological research and therapy (J. Francis et al., 1991).

Antitumor Activity

A novel compound synthesized for the first time was investigated for its structural characteristics, antitumor activity, and interactions with the SHP2 protein. It demonstrated better antitumor activity than a reference compound in human hepatoma and melanoma cells, indicating a promising direction for cancer research (Zhixu Zhou et al., 2021).

Antimicrobial Activity

Quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized and evaluated for their antimicrobial activities. Some compounds exhibited superior inhibitory effects against specific bacterial strains compared to commercial bactericides, pointing to potential applications in combating microbial infections (Boren Yan et al., 2016).

H1-antihistaminic Agents

The synthesis of novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has been reported, with some compounds showing significant protection against histamine-induced bronchospasm in animal models. This indicates their potential as new H1-antihistaminic agents with minimal sedative effects, providing a promising avenue for allergy treatment research (V. Alagarsamy et al., 2007).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the triazoloquinazolinone ring system followed by the addition of the benzylthio and isopropoxypropyl groups.", "Starting Materials": [ "4-methyl-5-nitro-2-phenyl-1,2-dihydroquinazoline-3-one", "2-chloro-6-fluorobenzyl chloride", "sodium hydride", "thiophenol", "3-isopropoxypropanol", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "ethyl acetate", "water" ], "Reaction": [ "Reduction of 4-methyl-5-nitro-2-phenyl-1,2-dihydroquinazoline-3-one with sodium borohydride in acetic acid to yield 4-methyl-5-amino-2-phenyl-1,2-dihydroquinazoline-3-one", "Reaction of 4-methyl-5-amino-2-phenyl-1,2-dihydroquinazoline-3-one with sodium hydride and thiophenol in ethyl acetate to yield 4-methyl-5-(phenylthio)-2-phenyl-1,2-dihydroquinazoline-3-one", "Reaction of 4-methyl-5-(phenylthio)-2-phenyl-1,2-dihydroquinazoline-3-one with 2-chloro-6-fluorobenzyl chloride in the presence of sodium hydride in ethyl acetate to yield 1-((2-chloro-6-fluorobenzyl)thio)-4-methyl-5-(phenylthio)-2-phenyl-1,2-dihydroquinazoline-3-one", "Reaction of 1-((2-chloro-6-fluorobenzyl)thio)-4-methyl-5-(phenylthio)-2-phenyl-1,2-dihydroquinazoline-3-one with sodium hydroxide in ethanol to yield 1-((2-chloro-6-fluorobenzyl)thio)-4-methyl-5-(phenylthio)-2-phenylquinazolin-3(4H)-one", "Reaction of 1-((2-chloro-6-fluorobenzyl)thio)-4-methyl-5-(phenylthio)-2-phenylquinazolin-3(4H)-one with 3-isopropoxypropanol in the presence of hydrochloric acid in ethanol to yield 1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one" ] }

CAS RN

1031558-58-3

Molecular Formula

C23H24ClFN4O2S

Molecular Weight

474.98

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-methyl-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C23H24ClFN4O2S/c1-14(2)31-11-5-10-28-21(30)16-12-15(3)8-9-20(16)29-22(28)26-27-23(29)32-13-17-18(24)6-4-7-19(17)25/h4,6-9,12,14H,5,10-11,13H2,1-3H3

SMILES

CC1=CC2=C(C=C1)N3C(=NN=C3SCC4=C(C=CC=C4Cl)F)N(C2=O)CCCOC(C)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.